molecular formula C21H21ClFNO3 B1325732 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone CAS No. 898761-97-2

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone

Cat. No.: B1325732
CAS No.: 898761-97-2
M. Wt: 389.8 g/mol
InChI Key: HHFMWVIRDILBNT-UHFFFAOYSA-N
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Description

3-Chloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-4-fluorobenzophenone is a synthetic organic compound with the molecular formula C21H21ClFNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate is prepared by reacting a suitable amine with a diol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring.

    Introduction of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a chlorinated benzophenone derivative under basic conditions to introduce the benzophenone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzophenone moiety.

    Hydrolysis: The spirocyclic ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation of the benzophenone moiety can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or hydrocarbons.

    Hydrolysis: Hydrolysis of the spirocyclic ring can produce diols and amines.

Scientific Research Applications

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone
  • 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone
  • 4-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Uniqueness

3-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMWVIRDILBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643321
Record name (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-97-2
Record name Methanone, (3-chloro-4-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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